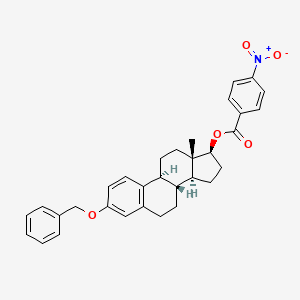

3-O-Benzyl 17α-œstradiol 17-O-(4-nitrobenzoate)

Vue d'ensemble

Description

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate is a synthetic organic compound that belongs to the class of estrogens. It is characterized by its complex structure, which includes a benzyloxy group attached to the estradiol backbone and a nitrobenzoate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Applications De Recherche Scientifique

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on estrogen receptors and related biological pathways.

Medicine: Investigated for its potential use in hormone replacement therapy and as a therapeutic agent for estrogen-related disorders.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate) is likely to be the estrogen receptor . This receptor plays a crucial role in the regulation of many biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

The compound, being an estradiol derivative, is expected to interact with its targets in a similar manner to estradiol. Estradiol binds to the estrogen receptor, causing a conformational change that allows the receptor to enter the nucleus and bind to specific DNA sequences, known as estrogen response elements . This binding can either increase or decrease the transcription of target genes, depending on the specific gene and cellular context .

Biochemical Pathways

Given its structural similarity to estradiol, it is likely to influence pathways related tocell growth, differentiation, and proliferation , as well as apoptosis .

Pharmacokinetics

Estradiol and its derivatives are generally known to have low oral bioavailability due to extensive first-pass metabolism in the liver . They are often formulated with an ester side-chain to improve bioavailability .

Result of Action

The molecular and cellular effects of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate) are likely to be diverse, given the wide range of biological processes regulated by the estrogen receptor. These effects could include changes in cell growth and differentiation, modulation of the immune response, and alterations in metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate). Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of estradiol is protected using a suitable protecting group such as a benzyl group.

Formation of the Benzyloxy Group: The protected estradiol is then reacted with benzyl chloride in the presence of a base to form the benzyloxy derivative.

Esterification: The benzyloxy derivative is then esterified with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzyloxy derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Estradiol: The parent compound of 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate.

Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.

Mestranol: Another synthetic estrogen used in combination with progestins for contraceptive purposes.

Uniqueness

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the benzyloxy group and the nitrobenzoate ester group can influence the compound’s binding affinity to estrogen receptors and its overall biological activity.

Activité Biologique

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate is a synthetic derivative of estradiol that has garnered interest due to its unique structural modifications, which bestow it with distinct biological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with related compounds.

Structural Characteristics

The compound features:

- Benzyl Group : Provides lipophilicity, potentially enhancing membrane permeability.

- 4-Nitrobenzoate Ester : May influence binding affinity to estrogen receptors.

These modifications are hypothesized to affect the compound's interaction with estrogen receptors and its overall biological efficacy.

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate primarily targets estrogen receptors (ERs), particularly ERα. Its mechanism can be summarized as follows:

- Binding to Estrogen Receptors : The compound binds to ERα, leading to a conformational change that facilitates receptor dimerization and nuclear translocation.

- Gene Regulation : Once in the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis.

- Influence on Biochemical Pathways : It is expected to impact pathways related to:

- Cell proliferation

- Apoptosis

- Immune response modulation.

Pharmacokinetics

- Absorption : Like many estradiol derivatives, it may exhibit low oral bioavailability due to extensive first-pass metabolism.

- Distribution : The lipophilic nature of the benzyl group may enhance tissue distribution.

- Metabolism : Predominantly metabolized in the liver, with potential formation of active metabolites.

Estrogenic Activity

Research indicates that 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate exhibits significant estrogenic activity comparable to its parent compound, estradiol. This activity is assessed through various in vitro assays which measure cell proliferation and gene expression changes in estrogen-responsive cell lines.

Comparative Analysis with Related Compounds

| Compound | Estrogenic Activity | Mechanism of Action | Notes |

|---|---|---|---|

| 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate | Moderate | ERα binding | Unique structural modifications enhance properties. |

| Estradiol | High | ERα and ERβ binding | Potent natural estrogen; widely studied. |

| Ethinylestradiol | High | ERα binding | Commonly used in contraceptives; synthetic variant. |

| Mestranol | Moderate | ERα binding | Used in combination therapies; synthetic variant. |

Case Studies and Research Findings

- Neuroprotective Effects : A study indicated that derivatives of estradiol, including 17alpha-Estradiol (closely related), exhibited protective effects against neuronal damage from oxidative stress and excitotoxicity. This suggests potential therapeutic applications for neurodegenerative conditions .

- Cancer Research : Investigations into the effects of similar compounds on breast cancer cell lines have shown that they can inhibit cell proliferation and migration. For instance, ERRα inverse agonists demonstrated significant growth suppression in triple-negative breast cancer xenografts .

- Hormonal Modulation : The compound's ability to modulate hormonal pathways has implications for hormone replacement therapy and treatment of estrogen-related disorders. Its unique structure may allow for selective activity with reduced side effects compared to more potent estrogens .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO5/c1-32-18-17-27-26-14-12-25(37-20-21-5-3-2-4-6-21)19-23(26)9-13-28(27)29(32)15-16-30(32)38-31(34)22-7-10-24(11-8-22)33(35)36/h2-8,10-12,14,19,27-30H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFUVXURJQGSIU-SGFBLBLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747110 | |

| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229486-10-6 | |

| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.